molecular formula C15H16N4OS2 B7450100 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol

4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol

Cat. No. B7450100
M. Wt: 332.4 g/mol
InChI Key: WIOYJQOWLOYQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems in a variety of ways. In

Mechanism of Action

The mechanism of action of 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol is not fully understood. However, it is believed to work by inhibiting enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
In addition to its antitumor and antimicrobial activities, 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol in lab experiments is its wide range of activities. It can be used to study the effects of various compounds on cancer cells, bacteria, fungi, and viruses. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Careful dosing and monitoring is required to ensure that the compound is not causing harm to the cells being studied.

Future Directions

There are many potential future directions for the study of 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol. One area of research could be the development of new drugs based on this compound. Another area of research could be the study of its effects on different types of cancer cells and bacteria. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol involves several steps. The starting materials are 5-ethyl-2-mercaptobenzimidazole and N-methyl-N-(2-chloroethyl)amine hydrochloride. These compounds are reacted together to form 5-ethyl-2-[(N-methyl-N-(2-chloroethyl)amino)methyl]thiazole. This intermediate is then reacted with thiosemicarbazide to form 4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol.

Scientific Research Applications

4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol has a wide range of applications in scientific research. It has been shown to have antitumor, antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-[5-[(5-ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-3-12-8-16-13(21-12)9-19(2)15-18-17-14(22-15)10-4-6-11(20)7-5-10/h4-8,20H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOYJQOWLOYQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CN(C)C2=NN=C(S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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